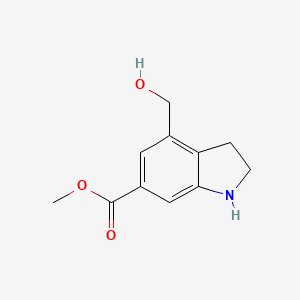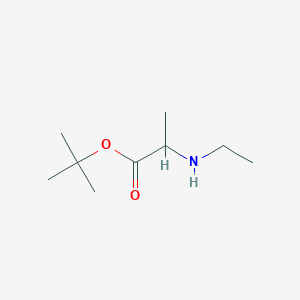
Tert-butyl 2-(ethylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(ethylamino)propanoate: is an organic compound with the molecular formula C9H19NO2. It is an ester derived from propanoic acid and is commonly used in organic synthesis and various chemical reactions. This compound is known for its versatility and is utilized in multiple scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(ethylamino)propanoate typically involves the esterification of propanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds as follows: [ \text{CH}_3\text{CH}_2\text{COOH} + \text{(CH}_3\text{)}_3\text{COH} \rightarrow \text{CH}_3\text{CH}_2\text{COO}\text{(CH}_3\text{)}_3 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions typically involve maintaining a temperature range of 60-80°C and using a strong acid catalyst like sulfuric acid to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-(ethylamino)propanoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Propanoic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tert-butyl 2-(ethylamino)propanoate is widely used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate for esterases and other enzymes involved in ester hydrolysis.
Medicine: this compound is explored for its potential therapeutic applications. It is used in the development of prodrugs, which are inactive compounds that can be metabolized into active drugs within the body.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also employed as a solvent and a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(ethylamino)propanoate involves its interaction with specific molecular targets. In enzymatic reactions, it acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond to produce the corresponding alcohol and carboxylic acid. The molecular pathways involved include the ester hydrolysis pathway, which is crucial for the metabolism of ester compounds in biological systems.
Comparison with Similar Compounds
- Tert-butyl 3-(ethylamino)propanoate
- Tert-butyl 3-(isobutylamino)propanoate
- Tert-butyl 3-(benzylamino)propanoate
- Tert-butyl 3-(neopentylamino)propanoate
Comparison: Tert-butyl 2-(ethylamino)propanoate is unique due to its specific ester structure and the presence of an ethylamino group. This structural configuration imparts distinct chemical properties, such as reactivity and solubility, which differentiate it from other similar compounds. For instance, tert-butyl 3-(ethylamino)propanoate has a different position of the ethylamino group, leading to variations in its reactivity and applications.
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
tert-butyl 2-(ethylamino)propanoate |
InChI |
InChI=1S/C9H19NO2/c1-6-10-7(2)8(11)12-9(3,4)5/h7,10H,6H2,1-5H3 |
InChI Key |
MTHSMXGRVYJXND-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tricyclo[4.3.0.0,2,5]nonan-7-one](/img/structure/B13569548.png)
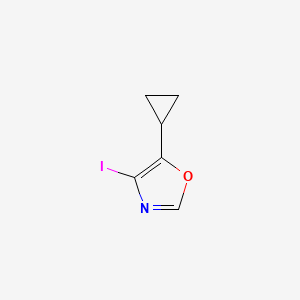

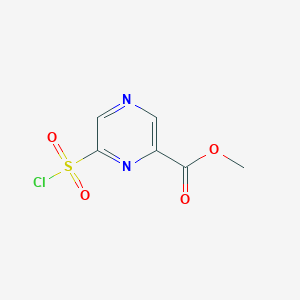
![6-Aminospiro[2.3]hexan-4-ol](/img/structure/B13569558.png)
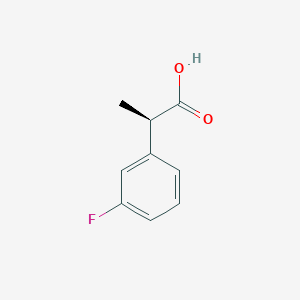
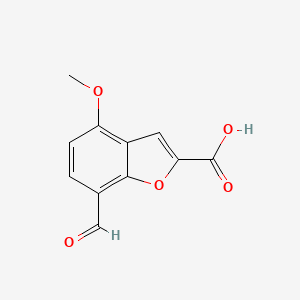
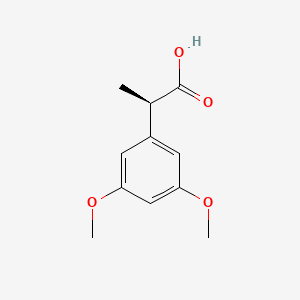
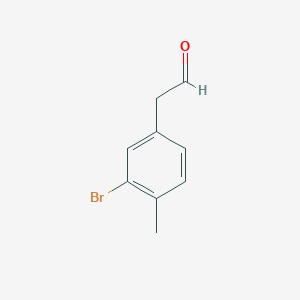
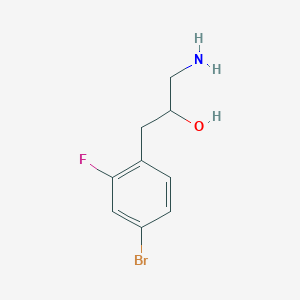
![2-[2-(Phenylsulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13569590.png)

